Cas no 1260763-19-6 (3-(4-chlorophenyl)methylpiperidin-2-one)

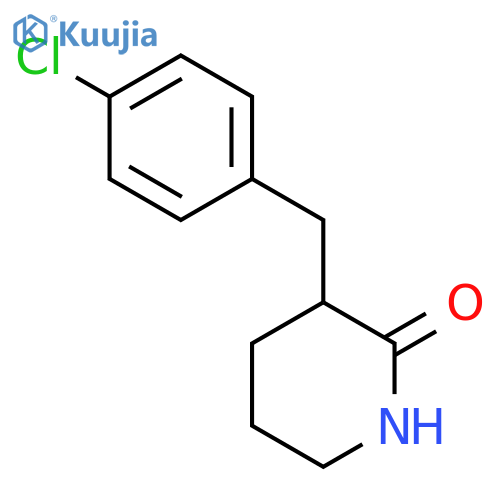

1260763-19-6 structure

商品名:3-(4-chlorophenyl)methylpiperidin-2-one

CAS番号:1260763-19-6

MF:C12H14ClNO

メガワット:223.698662281036

MDL:MFCD11848670

CID:2083782

PubChem ID:86222865

3-(4-chlorophenyl)methylpiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-Chlorobenzyl)-2-piperidone

- 2-Piperidinone, 3-[(4-chlorophenyl)methyl]-

- AKOS027256744

- MFCD11848670

- 222048-25-1

- 3-(4-chlorobenzyl)piperidin-2-one

- AC3484

- CS-0443615

- SY028583

- 3-[(4-chlorophenyl)methyl]piperidin-2-one

- EN300-178373

- A926409

- DB-240610

- 1260763-19-6

- KAC76319

- 3-(4-chlorophenyl)methylpiperidin-2-one

-

- MDL: MFCD11848670

- インチ: InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15)

- InChIKey: QVDRQHFCYJKQPG-UHFFFAOYSA-N

- ほほえんだ: ClC=1C=CC(=CC1)CC2CCCNC2=O

計算された属性

- せいみつぶんしりょう: 223.0763918g/mol

- どういたいしつりょう: 223.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-(4-chlorophenyl)methylpiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR470898-1g |

3-(4-Chlorobenzyl)-2-piperidone |

1260763-19-6 | 1g |

£630.00 | 2023-09-02 | ||

| TRC | C610425-100mg |

3-[(4-chlorophenyl)methyl]piperidin-2-one |

1260763-19-6 | 100mg |

$ 275.00 | 2022-06-06 | ||

| Enamine | EN300-178373-0.1g |

3-[(4-chlorophenyl)methyl]piperidin-2-one |

1260763-19-6 | 95% | 0.1g |

$246.0 | 2023-09-19 | |

| Enamine | EN300-178373-10.0g |

3-[(4-chlorophenyl)methyl]piperidin-2-one |

1260763-19-6 | 95% | 10g |

$5733.0 | 2023-06-08 | |

| eNovation Chemicals LLC | D526919-1g |

3-(4-Chlorobenzyl)-2-piperidone |

1260763-19-6 | 95% | 1g |

$715 | 2024-07-20 | |

| Enamine | EN300-178373-5g |

3-[(4-chlorophenyl)methyl]piperidin-2-one |

1260763-19-6 | 95% | 5g |

$2938.0 | 2023-09-19 | |

| A2B Chem LLC | AA35015-500mg |

3-(4-Chlorobenzyl)-2-piperidone |

1260763-19-6 | 95% | 500mg |

$617.00 | 2024-04-20 | |

| Aaron | AR000RV7-10g |

2-Piperidinone, 3-[(4-chlorophenyl)methyl]- |

1260763-19-6 | 95% | 10g |

$7908.00 | 2023-12-16 | |

| A2B Chem LLC | AA35015-50mg |

3-(4-Chlorobenzyl)-2-piperidone |

1260763-19-6 | 95% | 50mg |

$209.00 | 2024-04-20 | |

| 1PlusChem | 1P000RMV-5g |

2-Piperidinone, 3-[(4-chlorophenyl)methyl]- |

1260763-19-6 | 95% | 5g |

$3687.00 | 2025-02-18 |

3-(4-chlorophenyl)methylpiperidin-2-one 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1260763-19-6 (3-(4-chlorophenyl)methylpiperidin-2-one) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 157047-98-8(Benzomalvin C)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260763-19-6)(禁售)3-(4-Chlorobenzyl)-2-piperidone

清らかである:99%

はかる:1g

価格 ($):617.0